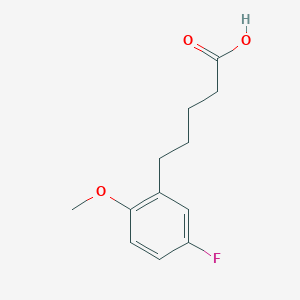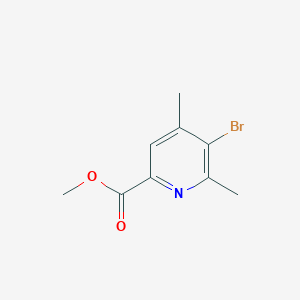
(4-Amino-5-nitropyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-5-nitropyridin-3-yl)methanol is an organic compound with the molecular formula C6H7N3O3 It is a derivative of pyridine, characterized by the presence of amino and nitro groups on the pyridine ring, along with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-nitropyridin-3-yl)methanol typically involves the nitration of 4-aminopyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-aminopyridine with nitric acid to form 4-amino-3-nitropyridine. This intermediate is then subjected to a reduction reaction to introduce the hydroxymethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-5-nitropyridin-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a diamino derivative.
Substitution: The amino and nitro groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-amino-5-nitropyridine-3-carboxylic acid.
Reduction: Formation of 4,5-diaminopyridin-3-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Amino-5-nitropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Amino-5-nitropyridin-3-yl)methanol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of both amino and nitro groups allows the compound to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-nitropyridine: Similar structure but lacks the hydroxymethyl group.
4-Amino-5-nitropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
4,5-Diaminopyridin-3-ylmethanol: Similar structure but with an additional amino group instead of a nitro group.
Uniqueness
(4-Amino-5-nitropyridin-3-yl)methanol is unique due to the combination of functional groups present on the pyridine ring
Propriétés
Formule moléculaire |
C6H7N3O3 |
|---|---|
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
(4-amino-5-nitropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7N3O3/c7-6-4(3-10)1-8-2-5(6)9(11)12/h1-2,10H,3H2,(H2,7,8) |
Clé InChI |
OLXYWYKKEDBEFY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)[N+](=O)[O-])N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13662347.png)
![6-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13662353.png)





![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)

![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)

